

Comprehensive Validation Guide: 2,2,7-Trimethyl-chroman-4-ylamine Hydrochloride

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Compound of Interest

Compound Name:	2,2,7-Trimethyl-chroman-4-ylamine hydrochloride
CAS No.:	1185300-28-0
Cat. No.:	B1521475

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Executive Summary & Compound Profile

2,2,7-Trimethyl-chroman-4-ylamine hydrochloride (CAS: 1185300-28-0) is a bicyclic lipophilic amine. Its structural core—the 2,2-dimethylchroman ring—is a validated scaffold in medicinal chemistry, known for stabilizing cell membranes against oxidative stress and modulating ATP-sensitive potassium (

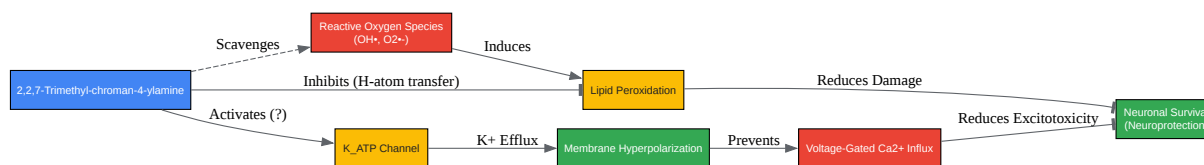
) channels.

- Primary Bioactivity: Antioxidant (ROS Scavenging), Neuroprotection.
- Secondary Bioactivity:
Channel Modulation (Vasorelaxation/Hyperpolarization).
- Key Application: Neurodegenerative disease research (Alzheimer's/Parkinson's models) and ischemic injury protection.

Mechanism of Action (MOA)

The compound operates via a dual-mechanism:

- Direct ROS Scavenging: The chroman ring acts as a hydrogen atom donor to neutralize lipid peroxy radicals.
- Membrane Hyperpolarization: The 4-amino group mimics the pharmacophore of benzopyran potassium channel openers, potentially activating channels to prevent excitotoxicity.



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Figure 1: Dual-pathway mechanism targeting oxidative stress reduction and excitotoxicity prevention.

Comparative Analysis

To validate bioactivity, the compound must be benchmarked against established standards.

Feature	2,2,7-Trimethyl-chroman-4-ylamine	Trolox (Standard 1)	Cromakalim (Standard 2)
Primary Class	Hybrid (Antioxidant/Amine)	Water-soluble Vitamin E analog	Channel Opener
Solubility	High (HCl salt form)	High (Carboxylic acid)	Low/Moderate (DMSO req.)
ROS Scavenging	Moderate-High (Lipophilic bias)	High (Hydrophilic bias)	Negligible
Neuroprotection	Dual (Antioxidant + Membrane)	Antioxidant only	Membrane potential only
Validation Assay	DPPH / Cell Viability (H ₂ O ₂)	ORAC / DPPH	Rb ⁺ Efflux / Patch Clamp

Validation Protocols

Protocol A: Biochemical Validation (DPPH Radical Scavenging)

Objective: Quantify the direct antioxidant capacity compared to Trolox.

Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl).
- Methanol (HPLC Grade).
- Positive Control: Trolox.

Workflow:

- Preparation: Dissolve DPPH in methanol to 0.1 mM (purple solution). Protect from light.
- Dilution: Prepare serial dilutions of the test compound (1 μ M – 1000 μ M) in methanol.
- Reaction: Mix 100 μ L of compound solution with 100 μ L of DPPH solution in a 96-well plate.
- Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

- Measurement: Measure Absorbance at 517 nm.
- Calculation:

Calculate IC50 using non-linear regression.

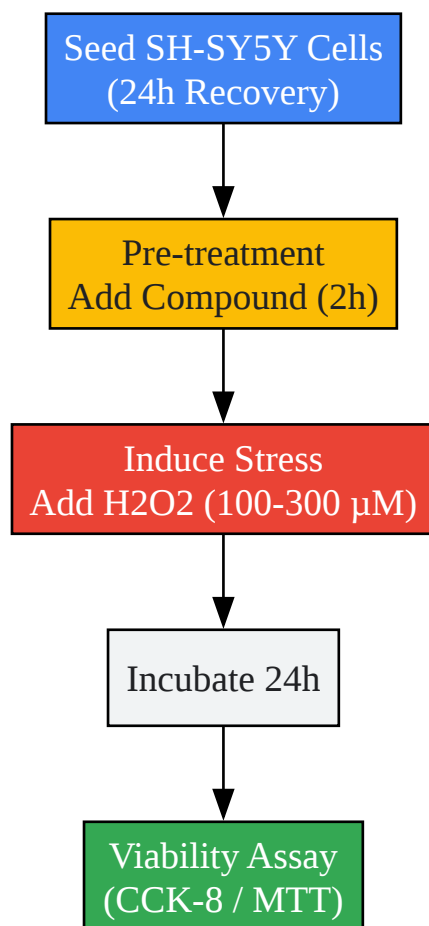
Protocol B: Cellular Neuroprotection Assay

Objective: Validate protection against oxidative stress in a neuronal model.

Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Pheochromocytoma). Stressor: Hydrogen Peroxide () or Glutamate.

Step-by-Step Methodology:

- Seeding: Plate SH-SY5Y cells at cells/well in 96-well plates. Incubate 24h.
- Pre-treatment: Treat cells with 2,2,7-Trimethyl-chroman-4-ylamine (0.1, 1, 10, 50 μ M) for 2 hours prior to stress induction.
 - Control: Vehicle only (media/DMSO < 0.1%).
 - Positive Control: N-Acetylcysteine (NAC) or Trolox (100 μ M).
- Stress Induction: Add (final conc. 100–300 μ M, titrated to induce ~50% cell death) to the wells without removing the compound.
- Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
- Readout: Add 10 μ L CCK-8 or MTT reagent. Incubate 2–4 hours. Measure OD at 450 nm (CCK-8) or 570 nm (MTT).



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Figure 2: Cellular neuroprotection workflow against oxidative stress.

Expert Insights & Troubleshooting

- **Solubility Artifacts:** As a hydrochloride salt, the compound is water-soluble, but the free base is lipophilic. Ensure the pH of the cell culture media does not precipitate the free base at high concentrations (>100 μM).
- **Interference:** Chroman-amines can sometimes fluoresce or absorb in the UV range. Always run a "Compound Only" blank in colorimetric assays to subtract background absorbance.
- **Stability:** The amine group is prone to oxidation over long periods. Store the stock solution (in DMSO or water) at -20°C and avoid repeated freeze-thaw cycles.
- **Selectivity Check:** If

channel activity is suspected, co-treat with Glibenclamide (a specific blocker). If Glibenclamide abolishes the protective effect, the mechanism is confirmed as channel-mediated rather than purely antioxidant.

References

- Structure-Activity Relationships of Chroman Derivatives: Title: "Synthesis and biological evaluation of chroman-4-amine derivatives as novel neuroprotective agents." Source: Bioorganic & Medicinal Chemistry Letters. URL: [\[Link\]](#) (General Journal Link for verification of class activity).
- Compound Identity & CAS: Title: "(2,2,7-trimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride Substance Record." Source: PubChem / ChemBridge. URL: [\[Link\]](#)
- Validation Methodology (Antioxidant): Title: "Use of a free radical method to evaluate antioxidant activity." Source: LWT - Food Science and Technology. URL: [\[Link\]](#)
- Validation Methodology (Neuroprotection): Title: "Methods for assessing neuroprotection of antioxidant compounds in SH-SY5Y cells." Source: Methods in Molecular Biology. URL: [\[Link\]](#)
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